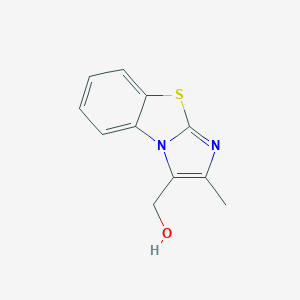

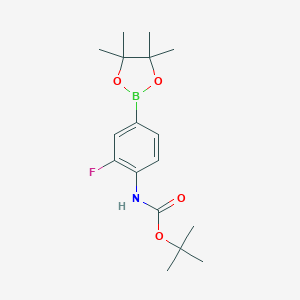

Tert-butyl 3-benzylimidazolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-benzylimidazolidine-1-carboxylate, also known as TBBC, is an important organic compound used in a variety of scientific applications. It is a versatile compound that can be used as a synthetic intermediate in organic synthesis, as a catalyst in various chemical reactions, and as a ligand in coordination chemistry. TBBC has been used in a wide range of scientific research applications, including drug discovery, enzyme inhibition studies, and as a building block for organic molecules. In

Scientific Research Applications

Chiral Auxiliary and Dipeptide Synthesis

Tert-butyl 3-benzylimidazolidine-1-carboxylate has been explored as a chiral auxiliary in various synthetic applications. For instance, it was used in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in the preparation of dipeptides, demonstrating its effectiveness in achieving high enantioselectivity in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Nucleophilic Substitutions and Radical Reactions

This compound also finds application in the field of synthetic organic chemistry where it is utilized as a versatile building block. It undergoes nucleophilic substitutions and radical reactions, enabling the modification of benzene rings and facilitating the generation of aryl radicals under various conditions (Jasch, Höfling, & Heinrich, 2012).

Kinetic Resolution in Stereochemistry

This compound plays a crucial role in kinetic resolution processes in stereochemistry. It has been employed as a novel chiral auxiliary for stereospecific amination, aiding in the separation of enantiomers and enhancing the yield of desired chiral products (Kubota, Kubo, & Nunami, 1994).

Crystallographic Studies

The compound has been the subject of crystallographic studies, aiding in the understanding of molecular structures and intermolecular interactions. Such studies are pivotal in the field of materials science and drug design (Singh, Kant, & Agarwal, 2016).

Anticancer and Antimicrobial Applications

Research has also been conducted on the use of this compound in the development of anticancer and antimicrobial agents. This highlights its potential in pharmaceutical applications, particularly in the synthesis of metallopharmaceutical agents (Ray et al., 2007).

Synthesis of Bioactive Compounds

Additionally, this compound is involved in the synthesis of bioactive compounds, particularly in the development of small molecule drugs. Its role as an intermediate in various synthetic routes underscores its importance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. The precautionary statements are P261, P305, P338, and P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

tert-butyl 3-benzylimidazolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIWDWJGKVEDRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465877 |

Source

|

| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623943-75-9 |

Source

|

| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

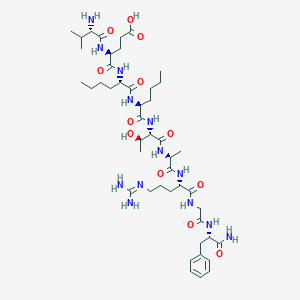

![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)

![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)